molecular formula C23H49NO11 B609233 m-PEG11-amine CAS No. 854601-60-8

m-PEG11-amine

Cat. No.: B609233
CAS No.: 854601-60-8
M. Wt: 515.64
InChI Key: SWAJVHMMXALQKJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

m-PEG11-amine is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . These are the compound’s primary targets. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . PROTACs, on the other hand, are a class of bifunctional molecules that target proteins for degradation .

Mode of Action

The mode of action of this compound involves its interaction with its targets to form a bond. The amino group in this compound readily reacts with carboxylic acids and activated esters to form an amide bond . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination condition to form a C-N bond .

Biochemical Pathways

In the context of ADCs, this compound acts as a linker between the antibody and the cytotoxic drug . The ADCs exploit the antigen-antibody reaction to deliver the cytotoxic drug specifically to the cancer cells . In the case of PROTACs, this compound links two different ligands; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely influenced by its PEGylation. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of either ADCs or PROTACs. In ADCs, the action of this compound enables the targeted delivery of cytotoxic drugs to cancer cells, thereby reducing the impact on healthy cells . In PROTACs, the action of this compound leads to the degradation of target proteins, which can be beneficial in conditions where the reduction of certain proteins is desired .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amino group in this compound . Furthermore, the presence of other reactive groups can also influence the efficiency of bond formation . .

Biochemical Analysis

Biochemical Properties

m-PEG11-amine plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation is the covalent attachment of PEG to molecules and surfaces, which can decrease aggregation and increase solubility . This compound, due to its amine group, can be conjugated to molecules, thereby enhancing their stability and solubility .

Cellular Effects

The effects of this compound on cells are primarily through the process of PEGylation. By attaching to proteins and other biomolecules, this compound can influence cell function by increasing the solubility of these molecules, reducing their aggregation, and potentially affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its primary amine group, which can form covalent bonds with molecules, thereby modifying their properties . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in the binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. As a PEGylation agent, this compound can enhance the stability of the molecules it is attached to, reducing their degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies would be dependent on the specific molecules being PEGylated .

Metabolic Pathways

This compound is involved in the metabolic pathway of PEGylation . It interacts with enzymes or cofactors involved in this process, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound, once attached to a molecule, can affect its transport and distribution within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would be dependent on the specific molecules it is attached to. Post-translational modifications that direct it to specific compartments or organelles could potentially affect its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG11-amine typically involves the reaction of methoxy-polyethylene glycol with a suitable amine source. One common method is the reaction of methoxy-polyethylene glycol with ammonia or an amine in the presence of a catalyst. The reaction conditions often include mild temperatures and neutral pH to prevent degradation of the PEG chain .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and catalysts to facilitate the reaction. The final product is then purified using techniques such as chromatography and crystallization to remove any impurities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H49NO11/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJVHMMXALQKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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